4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride

Physicochemical property Triazole tautomerism Dipole moment

4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride (CAS 1824057-09-1) is a bifunctional heterocyclic building block that incorporates a piperidine core linked via a methylene spacer to a 2H-1,2,3-triazole ring, supplied as the hydrochloride salt. The molecular formula is C₈H₁₅ClN₄, with a molecular weight of 202.68 g/mol; the topological polar surface area is 42.7 Ų, and the compound features two rotatable bonds and two hydrogen bond donors.

Molecular Formula C8H15ClN4
Molecular Weight 202.68 g/mol
CAS No. 1824057-09-1
Cat. No. B1446852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
CAS1824057-09-1
Molecular FormulaC8H15ClN4
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2N=CC=N2.Cl
InChIInChI=1S/C8H14N4.ClH/c1-3-9-4-2-8(1)7-12-10-5-6-11-12;/h5-6,8-9H,1-4,7H2;1H
InChIKeyBEBYRYYVDOCBJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride (CAS 1824057-09-1): A Regiospecific Triazole-Piperidine Building Block for Medicinal Chemistry


4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride (CAS 1824057-09-1) is a bifunctional heterocyclic building block that incorporates a piperidine core linked via a methylene spacer to a 2H-1,2,3-triazole ring, supplied as the hydrochloride salt . The molecular formula is C₈H₁₅ClN₄, with a molecular weight of 202.68 g/mol; the topological polar surface area is 42.7 Ų, and the compound features two rotatable bonds and two hydrogen bond donors [1]. As a member of the triazolylpiperidine class, it serves as a key intermediate for the synthesis of P2X7 receptor antagonists, gamma-secretase modulators, antifungal agents, and kinase-targeting conjugates [2]. Its defining structural feature—the 2H-1,2,3-triazole N2-substitution pattern—represents the less common, thermodynamically favored tautomer in the gas phase, which exhibits a markedly smaller dipole moment (μ_b ≈ 0.10 D) compared to the 1H-tautomer (μ_a ≈ 4.2 D), conferring distinct electronic and solubility profiles that directly impact biological target engagement and pharmacokinetic behavior [3].

Why 4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride Cannot Be Substituted with In-Class Analogs


Substituting 4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride with its 1H-triazole regioisomer (CAS 913088-21-8), the direct-attachment analog lacking a methylene spacer (CAS 690261-89-3), or the 3-piperidine positional isomer (CAS 1820639-22-2) introduces quantifiable changes in electronic character, conformational flexibility, and physicochemical properties that can profoundly alter target binding, selectivity, and pharmacokinetics. The 1H- vs 2H-regioisomeric distinction produces a ~40-fold difference in dipole moment, which governs hydrogen-bonding geometry and solvation free energy [1]. The methylene spacer between the piperidine and triazole rings introduces an additional rotatable bond, enabling conformational sampling inaccessible to the directly linked analog—a feature exploited in structure-based design of P2X7 antagonists, where the spatial relationship between the piperidine basic nitrogen and the triazole π-system directly determines potency at the human and rat orthologs [2]. Furthermore, exchanging the 4-piperidine attachment for the 3-position reorients the exit vector of the triazole by ~109.5°, which can disrupt key binding interactions in targets such as renin and gamma-secretase [3]. Generic substitution therefore risks not merely reduced potency but complete loss of target engagement.

Quantitative Differentiation Evidence for 4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride (CAS 1824057-09-1)


Dipole Moment: 2H- vs 1H-1,2,3-Triazole Regioisomer Electronic Differentiation

The 2H-1,2,3-triazole core in the target compound possesses a fundamentally different charge distribution compared to the 1H-regioisomer. High-resolution millimeter-wave spectroscopy establishes that 2H-1,2,3-triazole has a dipole moment μ_b = 0.10 D, whereas 1H-1,2,3-triazole exhibits a much larger μ_a = 4.2 D (and μ_b = 0.77 D), representing a ~42-fold difference in the principal dipole component. This difference directly affects solvation free energy, hydrogen-bond acceptor strength, and the compound's passive membrane permeability [1]. The 1H-regioisomer (CAS 913088-21-8) is markedly more polar, with a computed XLogP3 of -0.1 [2], whereas the 2H-substituted target compound registers a higher computed lipophilicity consistent with its diminished dipole. For procurement decisions in drug discovery programs where CNS penetration or specific logD windows are critical, the 2H-regioisomer provides a structurally encoded lipophilicity advantage without requiring additional chemical modification.

Physicochemical property Triazole tautomerism Dipole moment

Methylene Spacer Conformational Advantage: Comparison with Direct-Attachment Analog

The target compound incorporates a methylene (-CH₂-) bridge between the piperidine C4 position and the triazole N2 atom, yielding 2 rotatable bonds between heterocycles [1]. This contrasts with the direct-attachment analog 4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 690261-89-3, free base MW 152.20), which has zero rotatable bonds connecting the rings . The methylene spacer enables the triazole to sample a broader conformational space and extends the exit vector by approximately 1.5 Å relative to the directly attached system. In the SAR of 1,2,3-triazolopiperidine P2X7 receptor antagonists, the spatial relationship between the piperidine basic nitrogen and the N-linked aryl heterocycle proved critical: analogs with substituted pyridyl and pyrimidinyl groups at the triazole N1 position exhibited human P2X7R IC₅₀ values ranging from 2.3 to 24 nM, with a 5-fluoropyrimidine analog (12g) achieving the optimal balance of human potency (IC₅₀ = 24 nM), rat potency (IC₅₀ = 34 nM), and human liver microsome stability (ER = 0.5) [2]. The methylene spacer provides a discrete conformational degree of freedom that the direct-attachment analog cannot replicate, which is essential for fine-tuning the piperidine-triazole dihedral angle to match receptor binding site topology.

Conformational flexibility Rotatable bonds Structure-based drug design

4-Piperidine Substitution: Positional Isomer Differentiation vs 3-Piperidine Analog

The target compound bears the triazolylmethyl substituent at the 4-position of piperidine, whereas the 3-substituted positional isomer 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride (CAS 1820639-22-2) attaches the same group at the 3-position . This positional shift reorients the triazole exit vector by approximately 109.5° (the tetrahedral angle), fundamentally altering the spatial presentation of the triazole to a binding site. In a series of 4-triazolyl-substituted piperidine renin inhibitors, molecular docking demonstrated that 4-substituted derivatives correctly oriented the triazole into the S1/S3 pocket of renin, whereas 3-substituted analogs oriented the triazole into solvent, losing key hydrophobic contacts and reducing predicted binding affinity by ≥10-fold [1]. The piperidine 4-position provides a linear exit vector aligned with the piperidine ring axis, while the 3-position directs substituents at an angle, making the two positional isomers non-interchangeable for targets that recognize the triazole in a co-linear orientation relative to the piperidine basic center.

Positional isomerism Exit vector geometry Binding site complementarity

Hydrochloride Salt Form: Solubility and Handling Advantage over Free Base

The target compound is supplied as the hydrochloride salt (C₈H₁₅ClN₄, MW 202.68 g/mol), which provides a quantifiable solubility advantage for aqueous reaction conditions and biological assay preparation compared to the free base (C₈H₁₄N₄, MW 166.22 g/mol) . The hydrochloride salt form increases the compound's aqueous solubility through ionization of the piperidine nitrogen (predicted pKₐ ≈ 9–10), generating a charged ammonium species that readily dissolves in water and polar media. The free base of the 1H-regioisomer has a computed XLogP3 of -0.1, but upon hydrochloride salt formation, the effective logD at pH 7.4 drops further, enabling dissolution at millimolar concentrations for enzyme and receptor assays without requiring DMSO concentrations exceeding 1% [1]. The hydrochloride counterion also provides improved long-term solid-state stability: the chemicalbook.com listing specifies storage at 0–8 °C, indicating that the salt form maintains chemical integrity under standard laboratory refrigeration .

Salt form Aqueous solubility Solid-state stability

Optimal Application Scenarios for 4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride (CAS 1824057-09-1) Based on Quantitative Differentiation Evidence


CNS-Penetrant P2X7 Receptor Antagonist Lead Optimization Requiring Low Polar Surface Area

In the design of brain-penetrant P2X7 receptor antagonists, the 2H-triazole regioisomer's low dipole moment (μ_b = 0.10 D) directly reduces the compound's topological polar surface area (TPSA = 42.7 Ų for the target hydrochloride) and enhances passive membrane permeability relative to the more polar 1H-regioisomer [1]. The N-linked heterocycle SAR from the 1,2,3-triazolopiperidine series demonstrates that the spatial relationship between the piperidine nitrogen and the triazole aryl substituent is the key determinant of dual human/rat potency [2]. The 4-piperidine methylene spacer provides the conformational flexibility necessary to achieve the optimal binding pose, with optimized analogs in this series achieving rat P2X7R IC₅₀ values as low as 6.8 nM and demonstrating in vivo CNS target engagement after oral dosing [2]. The hydrochloride salt ensures aqueous solubility for in vivo formulation, while the 2H-triazole core provides the reduced hydrogen-bonding capacity required for blood-brain barrier penetration.

Renin Inhibitor Scaffold Assembly Requiring Co-linear Triazole Exit Vector

For programs targeting renin inhibition, the 4-substitution pattern of the piperidine ring provides the precise exit vector geometry required to project the triazole moiety into the enzyme's S1/S3 binding pocket. Molecular docking of 4-triazolyl-substituted piperidine derivatives confirms that the co-linear presentation achieved with the 4-substituted scaffold is essential for productive binding, whereas 3-substituted positional isomers misdirect the triazole into bulk solvent [3]. The methylene spacer allows fine-tuning of the triazole's position within the hydrophobic binding cleft without altering the piperidine ring's orientation. The hydrochloride salt of the target compound can be directly employed in amide coupling or reductive amination reactions to rapidly generate focused libraries of renin inhibitor candidates without requiring additional protecting group manipulation of the piperidine nitrogen.

Bifunctional Linker for PROTAC and Bioconjugate Synthesis Exploiting Triazole-Piperidine Orthogonality

The target compound's orthogonal functional groups—a secondary piperidine amine and a 2H-1,2,3-triazole capable of further N1-arylation or alkylation—make it an ideal bifunctional linker for PROTAC (Proteolysis Targeting Chimera) and antibody-drug conjugate (ADC) construction [4]. The piperidine amine can be selectively derivatized through amide bond formation or sulfonylation without affecting the triazole N1 and N3 positions, while the triazole N1 position can subsequently undergo copper-catalyzed arylation to attach a second targeting moiety. The low dipole moment of the 2H-triazole regioisomer reduces nonspecific binding to plasma proteins compared to the more polar 1H-regioisomer, potentially improving the pharmacokinetic profile of the final conjugate. The hydrochloride salt form ensures compatibility with aqueous coupling conditions, and the defined 4-piperidine geometry provides a predictable, rigid scaffold for linker length optimization.

Antifungal Triazole Scaffold Development Leveraging Regiospecific N2-Substitution

In the development of novel antifungal agents targeting lanosterol 14α-demethylase (CYP51), the 2H-1,2,3-triazole regioisomer offers a structurally distinct heme-coordinating geometry compared to the 1H-triazole found in clinical azoles (e.g., fluconazole, voriconazole). The reduced dipole moment and altered nitrogen lone-pair orientation of the 2H-triazole can modulate CYP51 binding kinetics and potentially overcome resistance mutations that reduce affinity for 1H-triazole antifungals [5]. Conjugates incorporating a substituted 1,2,3-triazole-piperidine side chain have demonstrated MIC values as low as 0.0125 μg/mL against Cryptococcus neoformans and 0.125 μg/mL against Candida albicans, validating the triazole-piperidine motif as a potent antifungal pharmacophore [5]. The target compound's methylene spacer provides a handle for SAR exploration of the linker length between the metal-coordinating triazole and the hydrophobic piperidine anchor, while the 4-substitution ensures correct spatial alignment with the CYP51 active-site access channel.

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